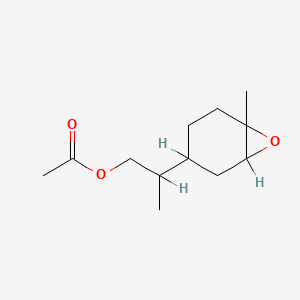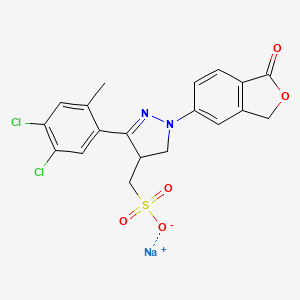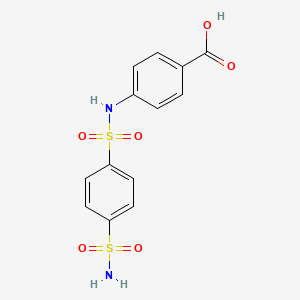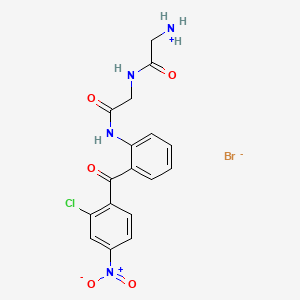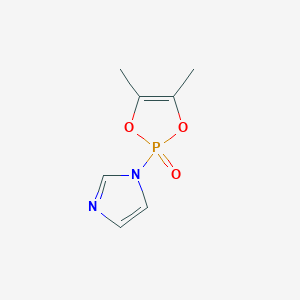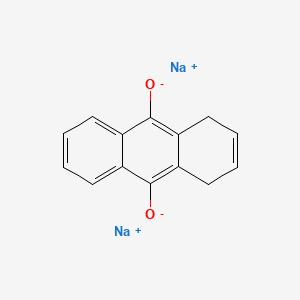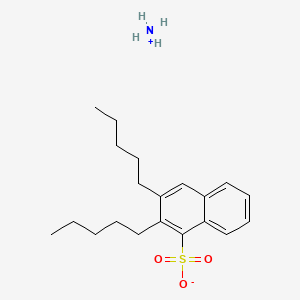
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate ester linked to a dimethylamino group and an ethylphenyl group, further modified by the addition of a methiodide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide typically involves the reaction of dimethylamine with 4-dimethylamino-3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The resulting product is then treated with methyl iodide to form the methiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methiodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The methiodide group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, N-(4,6-dimethyl-2-pyrimidinyl)-, phenyl ester
- Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-yl]phenyl]phenyl]methyl]-, methyl ester
Uniqueness
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is unique due to its specific structural features, including the presence of both dimethylamino and methiodide groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63981-69-1 |
|---|---|
Formule moléculaire |
C14H23IN2O2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H23N2O2.HI/c1-7-11-10-12(18-14(17)15(2)3)8-9-13(11)16(4,5)6;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
FQWMVGJQWMIQMQ-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


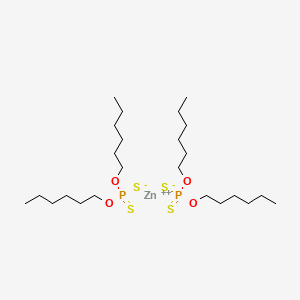
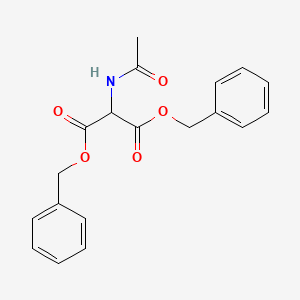
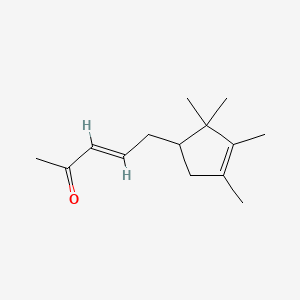
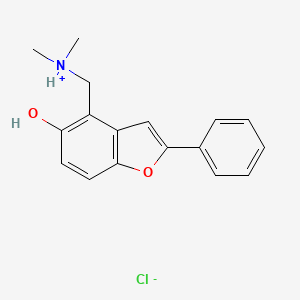
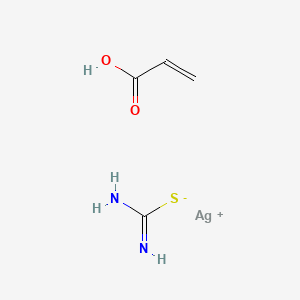
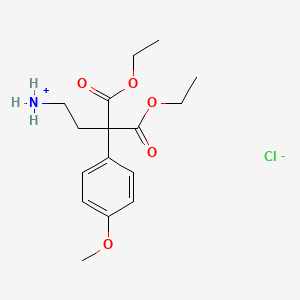
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
